Cas no 2408972-53-0 (tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

Tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features a protected amine group (carbamate) and a hydroxyethyl side chain, offering reactivity for further functionalization. The tert-butyloxycarbonyl (Boc) group ensures stability under various conditions while allowing selective deprotection when needed. This compound is useful in constructing isoindoline-based scaffolds, which are prevalent in bioactive molecules. Its synthetic flexibility and well-defined protective group strategy make it advantageous for multi-step transformations. High purity and consistent quality are critical for reliable performance in complex synthetic pathways.
tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate structure
2408972-53-0 structure
Product name:tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate
CAS No:2408972-53-0
MF:C15H22N2O3
MW:278.346784114838
CID:5804805
PubChem ID:165702078

tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-7548188
    • 2408972-53-0
    • tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate
    • Inchi: 1S/C15H22N2O3/c1-15(2,3)20-14(19)16-13-6-4-5-11-9-17(7-8-18)10-12(11)13/h4-6,18H,7-10H2,1-3H3,(H,16,19)
    • InChI Key: BPEQHBWYLHMDLY-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC=CC2=C1CN(CCO)C2)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 278.16304257g/mol
  • Monoisotopic Mass: 278.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 61.8Ų

tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7548188-0.1g
tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate
2408972-53-0 95.0%
0.1g
$1207.0 2025-02-24
Enamine
EN300-7548188-2.5g
tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate
2408972-53-0 95.0%
2.5g
$2688.0 2025-02-24
Enamine
EN300-7548188-5.0g
tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate
2408972-53-0 95.0%
5.0g
$3977.0 2025-02-24
Enamine
EN300-7548188-10.0g
tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate
2408972-53-0 95.0%
10.0g
$5897.0 2025-02-24
Enamine
EN300-7548188-0.05g
tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate
2408972-53-0 95.0%
0.05g
$1152.0 2025-02-24
Enamine
EN300-7548188-1.0g
tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate
2408972-53-0 95.0%
1.0g
$1371.0 2025-02-24
Enamine
EN300-7548188-0.5g
tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate
2408972-53-0 95.0%
0.5g
$1316.0 2025-02-24
Enamine
EN300-7548188-0.25g
tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate
2408972-53-0 95.0%
0.25g
$1262.0 2025-02-24

Additional information on tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate

Professional Introduction to Compound with CAS No. 2408972-53-0 and Product Name: *Tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate*

The compound with the CAS number 2408972-53-0 and the product name Tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and therapeutic interventions.

At the core of this compound's structure lies the Tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate moiety, which is a derivative of isoindoline. Isoindoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the tert-butyl group enhances the stability of the molecule, making it more suitable for further chemical modifications and biological evaluations.

The 2-(2-hydroxyethyl) substituent introduces a hydrophilic nature to the compound, which is crucial for its solubility in aqueous environments. This feature is particularly important for pharmaceutical applications, as it facilitates the compound's absorption and distribution within biological systems. The combination of these structural elements contributes to the compound's potential as a lead molecule in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with higher accuracy. The Tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate has been subjected to virtual screening using various algorithms to identify potential binding interactions with biological targets. These studies have revealed promising results, suggesting that the compound may interact with enzymes and receptors involved in critical cellular pathways.

In particular, research has focused on the compound's potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain signaling. Initial in vitro studies have demonstrated that derivatives of isoindoline can modulate these enzymes' activity, leading to reduced inflammatory responses. The Tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate is being investigated for its ability to mimic or enhance these effects.

The hydroxyl group in the 2-(2-hydroxyethyl) moiety also opens up possibilities for further functionalization. Researchers are exploring modifications that could improve the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. For instance, conjugation with polyethylene glycol (PEG) chains has been shown to enhance solubility and prolong circulation time in vivo.

Another area of interest is the compound's potential application in targeted drug delivery systems. The isoindoline core can be linked to ligands that specifically bind to cancer cell surface receptors or tumor-specific antigens. This approach allows for selective delivery of therapeutic agents directly to target cells while minimizing side effects on healthy tissues. The Tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate could serve as a versatile scaffold for developing such targeted therapies.

Emerging evidence also suggests that isoindoline derivatives may have neuroprotective properties. Studies have shown that certain isoindoline compounds can cross the blood-brain barrier and exert protective effects on neurons against oxidative stress and neuroinflammation. The Tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate is being evaluated for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex isoindoline core. These methods not only enhance efficiency but also minimize byproduct formation, making the process more sustainable.

In conclusion, the compound with CAS number 2408972-53-0 and product name Tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yldicarboxamide represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for exploring new therapeutic strategies across various disease areas.

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